molecular formula C10H19ClN2O2 B2832847 4-(Piperidine-3-carbonyl)morpholine hydrochloride CAS No. 1172703-44-4; 35090-96-1

4-(Piperidine-3-carbonyl)morpholine hydrochloride

Cat. No.: B2832847
CAS No.: 1172703-44-4; 35090-96-1
M. Wt: 234.72
InChI Key: KZAUFPFMFDLANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidine-3-carbonyl)morpholine hydrochloride is a chemical compound with the molecular formula C10H19ClN2O2. It is a white to off-white solid that is soluble in water and other polar solvents. This compound is used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidine-3-carbonyl)morpholine hydrochloride typically involves the reaction of morpholine with piperidin-3-ylmethanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 70-80°C, and stirred for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography or large-scale recrystallization techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidine-3-carbonyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the morpholine or piperidine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with or without catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

4-(Piperidine-3-carbonyl)morpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of 4-(Piperidine-3-carbonyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate cellular signaling pathways by interacting with receptors or other signaling proteins, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Morpholino(piperidin-4-yl)methanone hydrochloride
  • Phenyl(piperazin-1-yl)methanone hydrochloride
  • Piperidin-3-yl(2-thienyl)methanone hydrochloride

Uniqueness

4-(Piperidine-3-carbonyl)morpholine hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various biological assays. Its unique combination of morpholine and piperidine moieties also allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery .

Properties

IUPAC Name

morpholin-4-yl(piperidin-3-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12;/h9,11H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAUFPFMFDLANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172703-44-4
Record name 4-(piperidine-3-carbonyl)morpholine hydrochloride
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